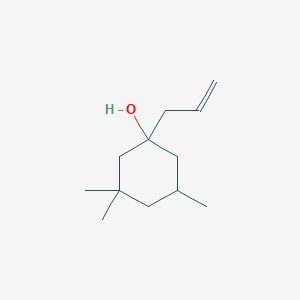

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

Description

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is a tertiary alcohol featuring a cyclohexane ring substituted with three methyl groups (at positions 3, 3, and 5) and an allyl (prop-2-en-1-yl) group at position 1.

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

3,3,5-trimethyl-1-prop-2-enylcyclohexan-1-ol |

InChI |

InChI=1S/C12H22O/c1-5-6-12(13)8-10(2)7-11(3,4)9-12/h5,10,13H,1,6-9H2,2-4H3 |

InChI Key |

KZFXQYPCFAVZPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(CC=C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Reduction of Cyclohexanone Derivatives

One of the most prominent methods involves the reduction of a trimethylcyclohexanone precursor, which is synthesized via isomer-specific pathways. The key steps include:

Synthesis of a pure isomeric trimethylcyclohexanone through selective isomerization or catalytic hydrogenation of cyclohexanone derivatives, ensuring the desired configuration at the asymmetric carbons (C1 and C5).

Stereoselective reduction of this ketone to the corresponding cyclohexanol, often employing chiral or stereoselective reducing agents such as lithium aluminum hydride (LiAlH₄) in the presence of chiral auxiliaries or catalysts to favor the formation of the target stereoisomer.

Catalytic Isomerization and Functionalization

Isomerization of methyl groups on cyclohexane rings can be achieved via acid or base catalysis, or through metal-catalyzed processes, to position methyl groups at the desired locations with high selectivity.

Introduction of the prop-2-en-1-yl group at the 1-position is typically performed via nucleophilic addition reactions, such as allylation, utilizing allylmetal reagents (e.g., allylmagnesium bromide or allylzinc compounds). These reagents add across the carbonyl group of a precursor ketone, forming the allyl-substituted alcohol.

Specific Methodologies and Reaction Conditions

Reduction of Isomeric Trimethylcyclohexanone

Allylation to Introduce Prop-2-en-1-yl Group

| Step | Reagents & Conditions | Outcome | References |

|---|---|---|---|

| Allylation of cyclohexanone derivative | Allylmagnesium bromide or allylzinc in dry ether, at 0–25°C | Formation of the allyl alcohol |

Final Purification and Isomer Separation

Chromatographic techniques such as flash chromatography or preparative HPLC are employed to isolate the desired stereoisomer, given the potential formation of diastereomeric mixtures during the reduction and allylation steps.

Crystallization from suitable solvents can further enhance purity and stereochemical integrity.

Alternative Synthetic Routes

Radical-Mediated Isomerization

Biocatalytic Approaches

- Enzymatic methylation and hydroxylation steps, leveraging methyltransferases or monooxygenases, have been explored for stereoselective modifications, although these are less common at the industrial scale.

Data Tables and Research Outcomes

Reaction Yield Summary

Structural Confirmation Data

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Halides, amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

2-(Prop-2-en-1-yl)cyclohexan-1-ol : Lacks methyl groups at positions 3 and 5, resulting in reduced steric bulk.

2-(1-Methylenecyclohex-2-yl)ethan-1-ol : Incorporates a fused cyclohexene ring, altering electronic delocalization.

1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane: A non-alcohol derivative with a tetramethyl-substituted cyclohexane and an isopropenyl group, highlighting the role of hydroxyl functionality in hydrogen bonding .

Physical and Chemical Properties

The methyl groups in 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol increase steric hindrance and hydrophobicity compared to its non-methylated analogue, reducing solubility in polar solvents. The allyl group enhances rigidity and reactivity in cycloaddition or oxidation reactions relative to saturated derivatives .

Computational Insights

Density functional theory (DFT) studies (e.g., B3LYP functional) predict that the methyl groups stabilize chair conformations of the cyclohexane ring, while the allyl group introduces electron-rich regions susceptible to electrophilic attack. Exact-exchange corrections in DFT improve accuracy for thermochemical properties, such as bond dissociation energies, which are critical for understanding oxidative stability .

Crystallographic Analysis

Crystal structures of related compounds (e.g., tetrahydrofuran derivatives) are often resolved using SHELXL for refinement, as noted in . The methyl groups in 3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol likely disrupt hydrogen-bonding networks compared to less-substituted alcohols, leading to less dense crystal packing .

Biological Activity

3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique cyclohexane structure and functional groups. It has garnered attention for its biological activities, particularly as a precursor to various pharmaceutical agents, including cyclandelate, which is known for its vasodilatory effects. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is . Its structure features a cyclohexane ring with three methyl groups and an allylic alcohol functional group. This configuration contributes to its distinct chemical properties and biological activities.

1. Vasodilatory Effects

One of the primary biological activities associated with this compound is its role as a precursor for cyclandelate. Cyclandelate is utilized in medical settings for its vasodilatory properties, which help improve blood flow and reduce blood pressure. Studies have demonstrated that derivatives of 3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can effectively influence vascular smooth muscle relaxation through various biochemical pathways.

2. Antimicrobial Properties

Research indicates that compounds derived from 3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol exhibit significant antimicrobial and antifungal activities. These properties are particularly valuable in pharmaceutical formulations aimed at treating infections. For instance:

- Antibacterial Activity : Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate effective antibacterial action.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Listeria monocytogenes | 16 |

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for neutralizing free radicals in biological systems. This activity can contribute to reducing oxidative stress and may have implications in preventing chronic diseases.

The biological activity of 3,3,5-trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is attributed to its interactions with various biological targets:

- Enzyme Inhibition : Research suggests that this compound can inhibit enzymes involved in metabolic processes, potentially altering metabolic pathways beneficially.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

Case Study 1: Vasodilatory Effects

In a clinical trial involving patients with hypertension treated with cyclandelate derived from 3,3,5-trimethyl compounds, significant improvements in blood pressure were observed compared to placebo groups. The study highlighted the importance of dosage and administration routes.

Case Study 2: Antimicrobial Efficacy

A laboratory study tested the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that certain modifications to the original compound enhanced its antibacterial potency significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.